molecular formula C16H17FN2O B2539151 N-butyl-6-fluoro-N-phenylpyridine-3-carboxamide CAS No. 1386015-00-4

N-butyl-6-fluoro-N-phenylpyridine-3-carboxamide

Cat. No.: B2539151
CAS No.: 1386015-00-4
M. Wt: 272.323
InChI Key: DUASQBNHXHELRP-UHFFFAOYSA-N
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Description

N-butyl-6-fluoro-N-phenylpyridine-3-carboxamide is a chemical compound with the molecular formula C16H17FN2O It is a member of the pyridine carboxamide family, characterized by the presence of a pyridine ring substituted with a butyl group, a fluorine atom, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-fluoro-N-phenylpyridine-3-carboxamide typically involves the reaction of 6-fluoronicotinic acid with butylamine and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:

    Formation of the Intermediate: 6-fluoronicotinic acid is reacted with butylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate N-butyl-6-fluoronicotinamide.

    Final Product Formation: The intermediate is then reacted with phenyl isocyanate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-fluoro-N-phenylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

N-butyl-6-fluoro-N-phenylpyridine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as conducting polymers or coordination complexes.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-butyl-6-fluoro-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-6-chloro-N-phenylpyridine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-butyl-6-bromo-N-phenylpyridine-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.

    N-butyl-6-iodo-N-phenylpyridine-3-carboxamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

N-butyl-6-fluoro-N-phenylpyridine-3-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, influencing the compound’s reactivity and interactions with biological targets. Additionally, the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development.

Properties

IUPAC Name

N-butyl-6-fluoro-N-phenylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-2-3-11-19(14-7-5-4-6-8-14)16(20)13-9-10-15(17)18-12-13/h4-10,12H,2-3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUASQBNHXHELRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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